Phosphorocyanidothioic O,O-acid
Description
Phosphorocyanidothioic O,O-acid is a phosphorus-based oxyacid derivative characterized by functional group replacements. According to IUPAC nomenclature rules (), the prefix "thio" indicates the replacement of an oxygen atom with sulfur in the parent acid structure. The term "O,O-acid" specifies that two hydroxyl (-OH) groups remain at the oxygen positions, while the "cyanido" substituent denotes the presence of a cyano (-CN) group. This compound belongs to the broader class of thiophosphoric acids, where sulfur replaces one or more oxygen atoms in the phosphate backbone.
These compounds share a common backbone of phosphonothioic acid with alkyl or cyano substituents.
Properties
CAS No. |
25758-22-9 |
|---|---|
Molecular Formula |
CH2NO2PS |
Molecular Weight |
123.07 g/mol |
IUPAC Name |
dihydroxyphosphinothioylformonitrile |
InChI |
InChI=1S/CH2NO2PS/c2-1-5(3,4)6/h(H2,3,4,6) |
InChI Key |
ZBESAQVTAIBGKN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)P(=S)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorocyanidothioic O,O-acid can be synthesized through various chemical reactions involving phosphorus-containing compounds. One common method involves the reaction of phosphorus pentasulfide with cyanide and alcohol under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Phosphorocyanidothioic O,O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorocyanidothioic O,O-dioxide.
Reduction: Reduction reactions can convert it into phosphorocyanidothioic O,O-hydride.
Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphorocyanidothioic O,O-dioxide.
Reduction: Phosphorocyanidothioic O,O-hydride.
Substitution: Various substituted phosphorocyanidothioic derivatives.
Scientific Research Applications
Phosphorocyanidothioic O,O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphorocyanidothioic O,O-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve redox reactions and the formation of reactive intermediates.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between Phosphorocyanidothioic O,O-acid and related thiophosphoric acid derivatives:
Thermal and Chemical Stability
- Alkyl vs. Cyano Substituents: Alkyl-substituted compounds (e.g., Propylphosphonothioic O,O-acid) generally exhibit higher thermal stability due to non-polar C-H bonds, whereas the polar cyano group in this compound may reduce stability under acidic conditions .
- Ester Group Influence : O,O-Diethyl esters () demonstrate higher hydrolytic stability compared to O,O-dimethyl analogs (), as larger alkyl groups provide steric protection against nucleophilic attack.
Research Findings and Industrial Relevance
- Synthetic Utility : O,O-Diethyl phosphorochloridothionate is widely used in pesticide synthesis, leveraging its reactive chlorine substituent for cross-coupling reactions .
- Biochemical Applications : Phosphoramidothioic O,O-acid derivatives have been crystallographically characterized as urease inhibitors, offering insights into enzyme active-site interactions .
- Material Science : Dithiophosphate esters like O,O-Diethyl dithiophosphate () are critical in mineral processing as flotation agents due to their strong metal-binding capabilities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
